molecular formula C9H18O3 B12645804 Butyl 2-hydroxy-2-methylbutyrate CAS No. 71436-85-6

Butyl 2-hydroxy-2-methylbutyrate

Cat. No.: B12645804
CAS No.: 71436-85-6
M. Wt: 174.24 g/mol
InChI Key: KQNGQDFVTYRMDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl 2-hydroxy-2-methylbutyrate is an organic compound that belongs to the class of esters. It is derived from butyric acid and is characterized by the presence of a butyl group attached to the ester functional group. This compound is known for its pleasant fruity aroma and is commonly used in the flavor and fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyl 2-hydroxy-2-methylbutyrate can be synthesized through esterification reactions. One common method involves the reaction of 2-hydroxy-2-methylbutyric acid with butanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes. This method allows for the efficient production of large quantities of the ester. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Butyl 2-hydroxy-2-methylbutyrate can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the ester can yield alcohols.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.

Major Products Formed

    Oxidation: 2-hydroxy-2-methylbutyric acid.

    Reduction: Butyl alcohol and 2-hydroxy-2-methylbutanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Butyl 2-hydroxy-2-methylbutyrate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.

    Industry: It is widely used in the flavor and fragrance industry due to its pleasant aroma. It is also used in the production of various consumer products such as perfumes and food flavorings.

Mechanism of Action

The mechanism of action of butyl 2-hydroxy-2-methylbutyrate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but it is believed to influence metabolic processes and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Butyl 2-methylbutyrate: Similar in structure but lacks the hydroxyl group.

    Ethyl 2-hydroxy-2-methylbutyrate: Similar but has an ethyl group instead of a butyl group.

    Methyl 2-hydroxy-2-methylbutyrate: Similar but has a methyl group instead of a butyl group.

Uniqueness

Butyl 2-hydroxy-2-methylbutyrate is unique due to the presence of both a hydroxyl group and a butyl ester group. This combination imparts distinct chemical and physical properties, making it valuable in specific applications such as flavor and fragrance formulations.

Properties

CAS No.

71436-85-6

Molecular Formula

C9H18O3

Molecular Weight

174.24 g/mol

IUPAC Name

butyl 2-hydroxy-2-methylbutanoate

InChI

InChI=1S/C9H18O3/c1-4-6-7-12-8(10)9(3,11)5-2/h11H,4-7H2,1-3H3

InChI Key

KQNGQDFVTYRMDN-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C(C)(CC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.